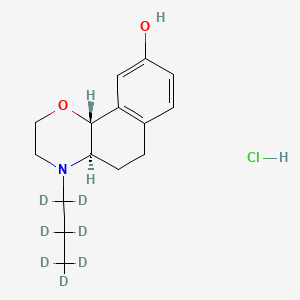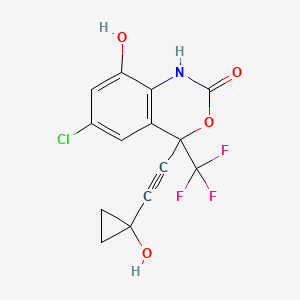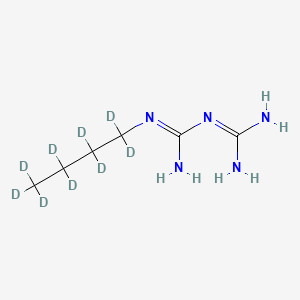
Buformin-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Buformin-d9 is an organic compound that has been used in scientific research since the 1960s. It is an analogue of the drug buformin, and is sometimes referred to as buformin-d9-N-(2,4-dichlorophenyl)-N-methyl-2,4-diaminopyrimidine-5-carboxamide. It has a variety of applications in the lab, including in cell culture, enzyme assays, and protein purification.
科学的研究の応用
1. Anticancer Properties in Cervical Cancer Buformin has demonstrated potent anti-tumor activities in several malignancies, including cervical cancer. It exhibits significant anti-proliferative effects in cervical cancer cell lines, suppresses colony formation, increases reactive oxygen species (ROS) production, and induces cell cycle arrest. Additionally, it has been found to suppress invasion and activate the AMPK/S6 signaling pathway, thus arresting cell cycle and inhibiting cellular invasion. Moreover, buformin can synergize with routine chemotherapies like paclitaxel, enhancing their anti-tumor effects (Li et al., 2018).
2. Radiosensitizing Effects in Cervical Cancer Buformin combined with ionizing radiation (IR) increases the radiosensitivity of cervical cancer cells. This combination results in a more substantial antiproliferative effect and apoptosis than buformin or IR alone. The treatment causes G2/M-phase cell cycle arrest and delays the disappearance of γ-H2AX, indicating inhibition of DNA repair. This suggests buformin as an effective agent for improving IR treatment efficiency in cervical cancer (Chen et al., 2018).
3. Therapeutic Potential in Osteosarcoma Buformin suppresses tumor growth and invasion in osteosarcoma by targeting the AMPK signaling pathway. It induces cell cycle arrest, impairs cellular invasion, and modifies cellular metabolism, including increasing lactate production and reducing ATP production. Furthermore, buformin increases the cytotoxicity of cisplatin in osteosarcoma, making it a potential treatment option for this type of cancer (Ding et al., 2020).
4. Impact on Breast Cancer Stem Cells Buformin has been shown to inhibit the stemness of erbB-2-overexpressing breast cancer cells and premalignant mammary tissues. It suppresses stem cell populations and self-renewal in vitro, associated with inhibited receptor tyrosine kinase (RTK) and mTOR signaling. In vivo, buformin suppresses mammary morphogenesis and reduces cell proliferation. These findings suggest its potential as a preventative and/or treatment strategy for erbB-2-overexpressing breast cancer (Parris et al., 2017).
5. Gene Delivery and Antitumor Efficacy A study explored a polycationic polymer, N,N′-bis(cystamine)acrylamide-buformin (CBA-Bu), which mimics buformin. This polymer demonstrated high efficiency and safety for gene delivery while exhibiting potential antitumor efficacy. It showed cellular uptake efficiency and gene expression level comparable to, or better than, 25 kDa PEI, a standard in gene delivery. Additionally, CBA-Bu activated AMPK and inhibited the mTOR pathway in cancer cells, mechanisms involved in the antitumor effect of biguanides (Lu et al., 2020).
6. Broad-Spectrum Anticancer Activities Research shows that buformin, in combination with 2-deoxy-D-glucose (2-DG) or WZB-117, exerts broad-spectrum anticancer activities. This combination targets cells under various culture conditions with varying degrees of stemness, potentially useful in overcoming chemoresistance in lung cancer due to intratumoral heterogeneity (Yakisich et al., 2019).
特性
IUPAC Name |
1-(diaminomethylidene)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11)/i1D3,2D2,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEUMFJMFFMCIU-YNSOAAEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N=C(N)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

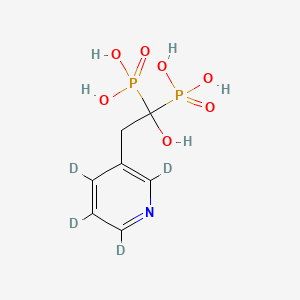
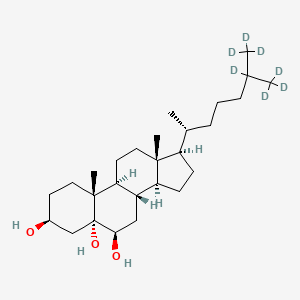

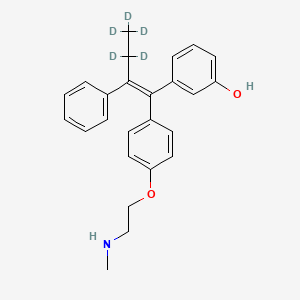
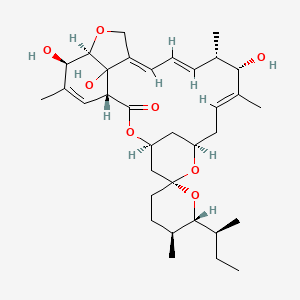
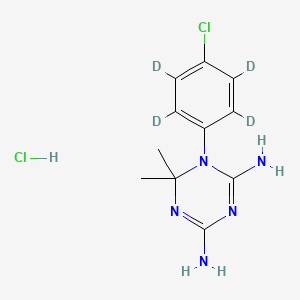
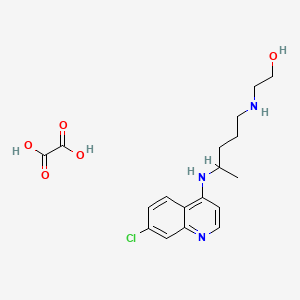

![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
![9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one](/img/structure/B563623.png)
